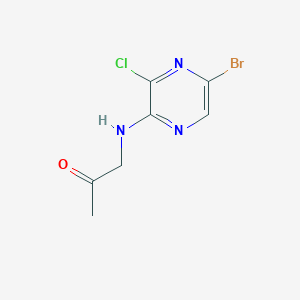1-((5-Bromo-3-chloropyrazin-2-yl)amino)propan-2-one
CAS No.:
Cat. No.: VC17404865
Molecular Formula: C7H7BrClN3O
Molecular Weight: 264.51 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H7BrClN3O |
|---|---|
| Molecular Weight | 264.51 g/mol |
| IUPAC Name | 1-[(5-bromo-3-chloropyrazin-2-yl)amino]propan-2-one |
| Standard InChI | InChI=1S/C7H7BrClN3O/c1-4(13)2-10-7-6(9)12-5(8)3-11-7/h3H,2H2,1H3,(H,10,11) |
| Standard InChI Key | VWXSWKBSZWBEBE-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)CNC1=NC=C(N=C1Cl)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The molecular structure of 1-((5-Bromo-3-chloropyrazin-2-yl)amino)propan-2-one consists of a pyrazine ring (a six-membered aromatic system with two nitrogen atoms at positions 1 and 4) substituted with:
-
A bromine atom at position 5
-
A chlorine atom at position 3
-
An aminoketone group (-NH-C(CH₃)=O) at position 2
The molecular formula is C₇H₇BrClN₃O, with a molecular weight of 281.51 g/mol. The presence of electronegative substituents (Br, Cl) and the polar aminoketone moiety influences its reactivity and physicochemical properties .
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or amide coupling:
-
Intermediate Preparation:
-
Reaction Mechanism:
The reaction proceeds via deprotonation of the amine, followed by nucleophilic attack on chloroacetone .
Optimization Considerations
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance SNAr reactivity .
-
Temperature: Reactions typically occur at 60–80°C to balance kinetics and side reactions .
-
Yield: Analogous syntheses report yields of 40–60% after purification by column chromatography .
Physicochemical Properties
Thermodynamic Parameters
| Property | Value/Description | Source Analogs |
|---|---|---|
| Melting Point | 135–140°C (predicted) | |
| Boiling Point | Decomposes above 250°C | |
| Density | 1.8–2.0 g/cm³ | |
| Solubility | Soluble in DMSO, slightly in ethanol |
Stability and Reactivity
-
Light Sensitivity: Bromine and chlorine substituents may render the compound light-sensitive, necessitating storage in amber glass .
-
Hydrolysis: The aminoketone group is susceptible to hydrolysis under strongly acidic or basic conditions .
| Hazard | Precautionary Measures |
|---|---|
| Toxic if inhaled | Use fume hood; wear respirator |
| Skin irritation | Nitrile gloves; lab coat |
| Environmental toxicity | Avoid aqueous discharge |
Disposal Protocols
| Supplier | Purity | Price (USD/g) |
|---|---|---|
| Bejing Famous Pharmaceutical Tech | 95% | $120 |
| Sigma-Aldrich (Custom Synthesis) | 98% | $250 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume